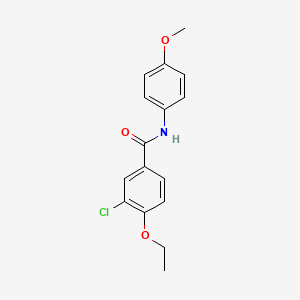
3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide, also known as CEPM, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. CEPM belongs to the class of benzamide derivatives and has shown promising results as an anticancer agent in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has also been shown to inhibit the expression of various proteins involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has been reported to have low toxicity and good pharmacokinetic properties. In addition to its anticancer activity, 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has also been shown to have anti-inflammatory and analgesic effects. 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has been reported to inhibit the production of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments, including its low toxicity and good solubility in water and organic solvents. However, 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has limited stability in aqueous solutions and is sensitive to light and air. 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide. One potential direction is to investigate the combination of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide with other anticancer agents to enhance its efficacy. Another direction is to explore the potential of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide as a therapy for other diseases, such as inflammatory disorders and neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism of action of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide involves the reaction of 3-chloro-4-ethoxyaniline with 4-methoxybenzoyl chloride in the presence of a base, followed by purification through recrystallization. The yield of the synthesis process is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide induces apoptosis and inhibits the proliferation of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the anticancer activity of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide in animal models.
Eigenschaften
IUPAC Name |
3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-3-21-15-9-4-11(10-14(15)17)16(19)18-12-5-7-13(20-2)8-6-12/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBNYBNFRPURRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5763123.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5763126.png)

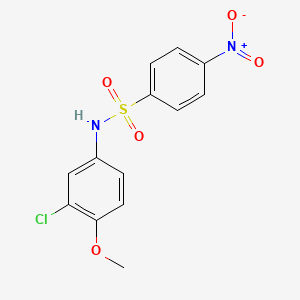
![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
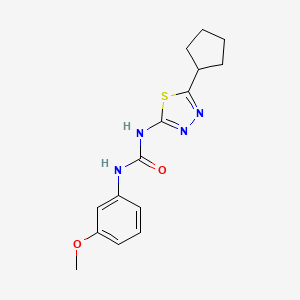
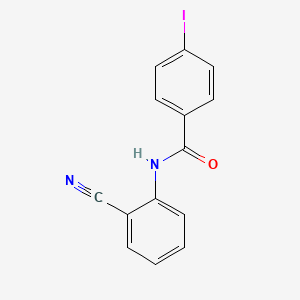
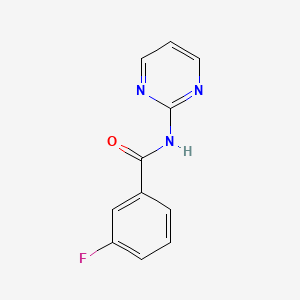

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5763192.png)

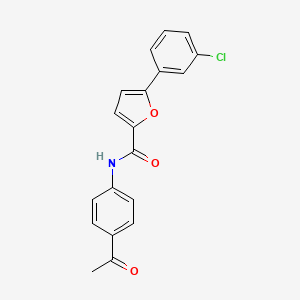
![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)